![molecular formula C26H24N6 B11324118 6-[4-(Diphenylmethyl)piperazin-1-yl][1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B11324118.png)
6-[4-(Diphenylmethyl)piperazin-1-yl][1,2,4]triazolo[3,4-a]phthalazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(DIPHENYLMETHYL)-4-{[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL}PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a diphenylmethyl group and a triazolophthalazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(DIPHENYLMETHYL)-4-{[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL}PIPERAZINE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamines.
Introduction of the diphenylmethyl group: This step often involves the reaction of the piperazine with benzyl chloride under basic conditions.
Synthesis of the triazolophthalazine moiety: This can be synthesized through the cyclization of appropriate hydrazine derivatives with phthalic anhydride.
Coupling of the two moieties: The final step involves coupling the piperazine derivative with the triazolophthalazine moiety under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(DIPHENYLMETHYL)-4-{[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL}PIPERAZINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of N-alkyl or N-acyl piperazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(DIPHENYLMETHYL)-4-{[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL}PIPERAZINE would depend on its specific biological target. Generally, it may interact with receptors or enzymes, modulating their activity. The triazolophthalazine moiety could be involved in binding to specific sites on proteins, while the piperazine ring may influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
1-(DIPHENYLMETHYL)-4-(PHENYL)PIPERAZINE: Lacks the triazolophthalazine moiety.
1-(DIPHENYLMETHYL)-4-(BENZYL)PIPERAZINE: Similar structure but with a benzyl group instead of the triazolophthalazine moiety.
Uniqueness
1-(DIPHENYLMETHYL)-4-{[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL}PIPERAZINE is unique due to the presence of the triazolophthalazine moiety, which may confer specific binding properties and biological activities not seen in simpler piperazine derivatives.
Properties
Molecular Formula |
C26H24N6 |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
6-(4-benzhydrylpiperazin-1-yl)-[1,2,4]triazolo[3,4-a]phthalazine |
InChI |
InChI=1S/C26H24N6/c1-3-9-20(10-4-1)24(21-11-5-2-6-12-21)30-15-17-31(18-16-30)26-23-14-8-7-13-22(23)25-28-27-19-32(25)29-26/h1-14,19,24H,15-18H2 |
InChI Key |
CJHUNACXJRTJBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NN3C=NN=C3C4=CC=CC=C42)C(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B11324040.png)
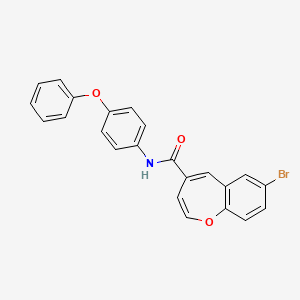
![N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-6-chloro-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11324043.png)
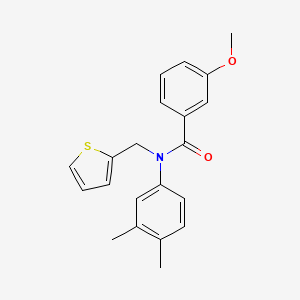
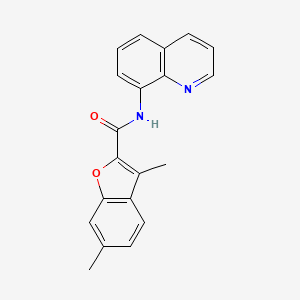
![1-(3-Hydroxyphenyl)-6,7-dimethyl-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11324059.png)
![N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11324062.png)
![N-[2-(4-tert-butylphenyl)-2-(morpholin-4-yl)ethyl]-6-ethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11324067.png)
![3-chloro-N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B11324068.png)
![[5-(4-Methylphenyl)-1,2-oxazol-3-yl]{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone](/img/structure/B11324069.png)
![N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]thiophene-2-carboxamide](/img/structure/B11324073.png)
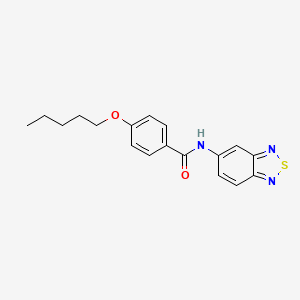
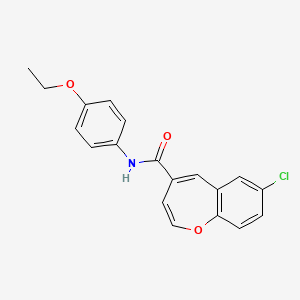
![7-(2-chlorophenyl)-8,9-dimethyl-2-(3-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11324082.png)
